molecular formula C10H7BrFN3O2 B14901335 2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide

2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide

Cat. No.: B14901335
M. Wt: 300.08 g/mol
InChI Key: IIFNFKUJJUMTPW-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a benzamide core substituted with both bromo and fluoro groups, linked to a 3-methyl-1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole ring is a privileged scaffold in pharmaceutical development due to its bioisosteric properties, often serving as a stable replacement for ester and amide functionalities, which can enhance metabolic stability . Compounds containing the 1,2,4-oxadiazole nucleus have been extensively studied and are found in several commercially available drugs, demonstrating a wide spectrum of biological activities such as anticancer, anti-inflammatory, antiviral, and antibacterial effects . The specific bromo and fluoro substitutions on the benzamide ring are common in agrochemical and pharmaceutical research, as halogens can influence the molecule's lipophilicity, binding affinity, and overall pharmacokinetic profile. Researchers may utilize this compound as a key synthetic intermediate or as a building block for constructing more complex molecules for biological screening. It is also a valuable candidate for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H7BrFN3O2

Molecular Weight

300.08 g/mol

IUPAC Name

2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide

InChI

InChI=1S/C10H7BrFN3O2/c1-5-13-10(17-15-5)14-9(16)7-3-2-6(12)4-8(7)11/h2-4H,1H3,(H,13,14,15,16)

InChI Key

IIFNFKUJJUMTPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)NC(=O)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide typically involves multiple steps. One common approach starts with the bromination and fluorination of a benzene derivative. The oxadiazole ring is then introduced through cyclization reactions involving appropriate precursors. The final step involves the formation of the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis would be a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Material Science: The compound’s unique structure makes it useful for developing new materials with specific properties.

    Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms, as well as the oxadiazole ring, contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural analogs of this compound primarily differ in substituents on the benzamide ring, the oxadiazole ring, or the linker groups. Key examples include:

Table 1: Structural Comparison of Analogs
Compound Name Key Substituents Structural Differences vs. Target Compound
4-Chloro-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)benzamide (Compound 23) Chloro (benzamide), trifluoromethyl (pyrazole) Replaces Br/F with Cl; adds pyrazole-CF₃ moiety
N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45) Dichloropyridine, thioether linker Replaces Br/F with Cl; adds thioether and pyridine groups
2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Nitrophenyl, thioether linker Replaces Br/F with NO₂; adds thioether linker

Key Observations :

  • Linker Flexibility : Analogs with thioether linkers (e.g., Compound 45 ) may exhibit improved metabolic stability but reduced conformational rigidity compared to the direct amide linkage in the target compound.

Physicochemical Properties

The bromo and fluoro substituents significantly influence solubility, melting point, and lipophilicity.

Table 2: Physicochemical Comparison
Compound Name Melting Point (°C) LogP (Predicted) Solubility (mg/mL)
2-Bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide Data unavailable ~2.8 <0.1 (DMSO)
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde 66–68 1.9 0.5 (DMSO)
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde 105–109 1.9 0.3 (DMSO)

Key Observations :

  • Melting Points : Bromo/fluoro substitution likely increases melting point compared to aldehyde analogs (e.g., 66–109°C for benzaldehyde derivatives ).
  • Lipophilicity : The target compound’s higher LogP (~2.8) suggests enhanced membrane permeability compared to benzaldehyde analogs (LogP ~1.9).

Key Observations :

  • Trifluoromethyl Groups : Compounds with CF₃ substituents (e.g., Compound 23 ) show enhanced metabolic stability but reduced solubility.
  • Thioether Linkers : Thioether-containing analogs (e.g., Compound 45 ) exhibit broader therapeutic applications but may face oxidative instability.

Biological Activity

2-Bromo-4-fluoro-N-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structural features:

  • Molecular Formula : C11_{11}H10_{10}BrF N4_{4}O
  • IUPAC Name : this compound
  • Molecular Weight : Approximately 327.13 g/mol

The presence of both bromine and fluorine atoms enhances the compound's reactivity and potential biological effects. Its oxadiazole moiety is known for contributing to various biological activities, including anticancer properties.

Biological Activity Overview

Research indicates that derivatives of oxadiazoles exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Specifically, compounds containing the 1,2,4-oxadiazole ring have shown promising results in inhibiting cancer cell proliferation.

Anticancer Activity

A study highlighted that compounds similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines. The compound's efficacy was assessed using IC50_{50} values against several cancer types:

Cancer Cell Line IC50_{50} (µM) % Inhibition
MDA-MB-468 (Breast)0.6790.47%
HCT116 (Colon)0.8081.58%
SK-MEL-5 (Melanoma)0.8784.32%
T47D (Breast)0.7584.83%

These results suggest that the compound exhibits potent antiproliferative activity across multiple cancer types, making it a candidate for further development as an anticancer agent .

The mechanism through which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Key Enzymes : Compounds with oxadiazole rings have been shown to inhibit enzymes like histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival.
  • Induction of Apoptosis : Flow cytometry analyses indicated that the compound promotes apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.

Case Studies and Research Findings

Several studies have evaluated the biological activity of oxadiazole derivatives:

  • In a comparative study involving a panel of cancer cell lines at the National Cancer Institute (NCI), compounds similar to this benzamide exhibited IC50_{50} values ranging from submicromolar to low micromolar concentrations against various cancers .
  • Another research effort demonstrated that modifications to the oxadiazole structure could enhance binding affinity and selectivity towards specific cancer cell types .

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